molecular formula C20H24N4O2 B4649630 N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide

N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide

Cat. No.: B4649630
M. Wt: 352.4 g/mol
InChI Key: CLMIVZVTXSNXFN-UHFFFAOYSA-N
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Description

N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodiazole core, a furan ring, and a piperidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the furan ring and the piperidine moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide include other benzodiazole derivatives and furan-containing molecules. Examples include:

  • 2-(3-Methyl-benzo[1,4]dioxin-2-yl)-pyridine
  • Dichloroaniline derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for novel discoveries and innovations.

Properties

IUPAC Name

N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-14-7-9-24(10-8-14)13-19-22-16-12-15(5-6-17(16)23(19)2)21-20(25)18-4-3-11-26-18/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMIVZVTXSNXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide
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N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide
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N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide
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N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide
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N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide
Reactant of Route 6
N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide

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